4-Benzyloxy-3-chloro-5-methylphenylboronic acid
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Overview
Description
4-Benzyloxy-3-chloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C14H14BClO3 and a molecular weight of 276.52 g/mol . This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the benzyloxy, chloro, and methyl substituents on the phenyl ring makes this compound unique and potentially useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-benzyloxy-3-chloro-5-methylphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Benzyloxy-3-chloro-5-methylphenylboronic acid has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methylphenylboronic acid
- 4-Benzyloxy-3-chlorophenylboronic acid
- 4-Chloro-3-methoxyphenylboronic acid
Uniqueness
4-Benzyloxy-3-chloro-5-methylphenylboronic acid is unique due to the presence of the benzyloxy, chloro, and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C14H14BClO3 |
---|---|
Molecular Weight |
276.52 g/mol |
IUPAC Name |
(3-chloro-5-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)8-13(16)14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
BHFIUBWAADYYFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
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